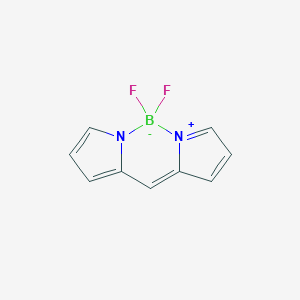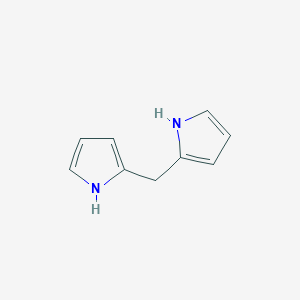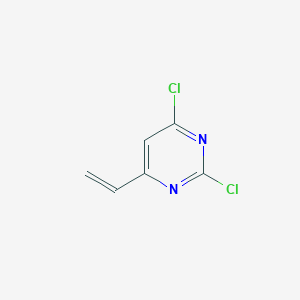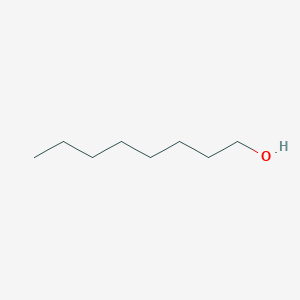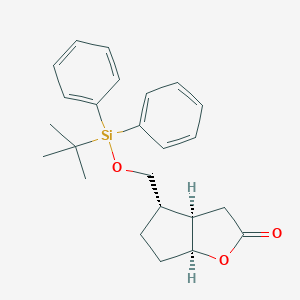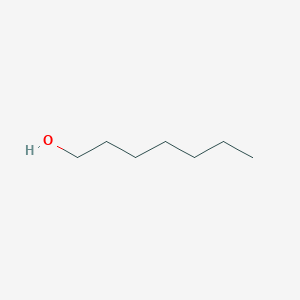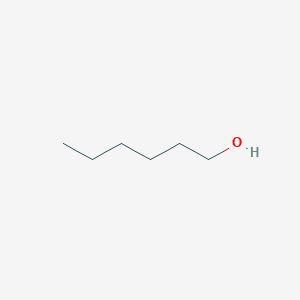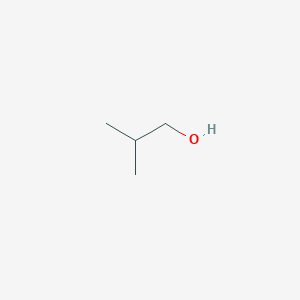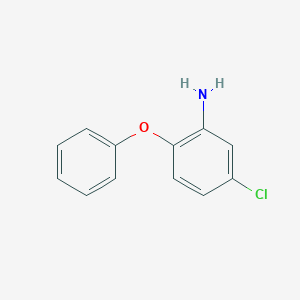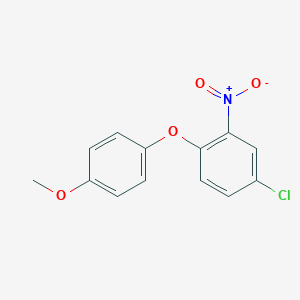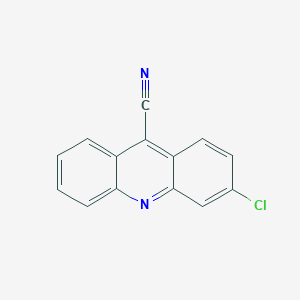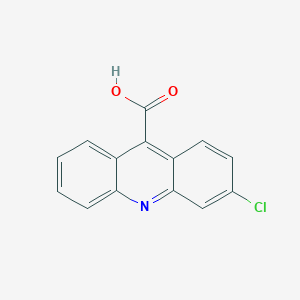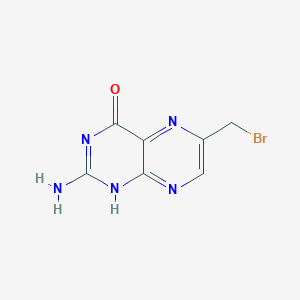
2-Phenyldecane
Übersicht
Beschreibung
2-Phenyldecane: is an organic compound with the molecular formula C16H26 . It is a member of the alkylbenzene family, characterized by a benzene ring attached to a decane chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Phenyldecane can be synthesized through the Friedel-Crafts alkylation of benzene with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, this compound is often produced via the alkylation of benzene with long-chain alkenes using solid acid catalysts like zeolites. This method is preferred due to its higher efficiency and lower environmental impact compared to traditional methods involving corrosive catalysts like hydrogen fluoride .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Phenyldecane can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of decylbenzene.
Substitution: It can participate in electrophilic substitution reactions, where the benzene ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Decanoic acid, decanol.
Reduction: Decylbenzene.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-Phenyldecane has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of alkylbenzene behavior and reactions.
Biology: Investigated for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents and surfactants due to its emulsifying properties.
Wirkmechanismus
The mechanism of action of 2-Phenyldecane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyldecane
- 3-Phenyldecane
- 4-Phenyldecane
Comparison: 2-Phenyldecane is unique due to the position of the phenyl group on the second carbon of the decane chain. This positioning influences its physical and chemical properties, such as boiling point and reactivity. Compared to its isomers, this compound often exhibits better emulsifying properties, making it more suitable for use in detergents and surfactants .
Eigenschaften
IUPAC Name |
decan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-3-4-5-6-7-9-12-15(2)16-13-10-8-11-14-16/h8,10-11,13-15H,3-7,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTJIQUCOLHYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874870 | |
| Record name | BENZENE, (1-METHYLNONYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4537-13-7 | |
| Record name | Benzene, (1-methylnonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENE, (1-METHYLNONYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using GaCl3-based liquid coordination complexes (LCCs) as catalysts for the synthesis of 2-phenyldecane compared to traditional catalysts?
A1: The research highlights several advantages of using GaCl3-based LCCs for this compound synthesis []:
- High Selectivity: These catalysts demonstrate superior selectivity towards this compound compared to previously reported methods, minimizing the formation of unwanted isomers. []
- Mild Reaction Conditions: LCCs allow the reaction to proceed efficiently under ambient conditions, reducing energy consumption and simplifying the process. []
- Catalytic Amounts: The LCCs can be used in catalytic amounts, making the process more cost-effective and reducing waste. []
- Potential for Safer Alternatives: LCCs present an opportunity to develop safer alternatives to traditional Friedel–Crafts catalysts like HF, which are highly corrosive and hazardous. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


